molecular formula C18H17ClN2O B11957357 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one CAS No. 853334-02-8

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one

Cat. No.: B11957357
CAS No.: 853334-02-8
M. Wt: 312.8 g/mol
InChI Key: PPLJROZDKHQYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one is a quinazolinone-based chemical compound of significant interest in medicinal chemistry, particularly in the field of antiviral research. This compound shares a core structural similarity with a class of molecules investigated as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT)-associated Ribonuclease H (RNase H) . The RNase H function is an essential viral enzyme activity for HIV-1 replication, and inhibiting it allosterically represents an innovative mode of action that can circumvent issues associated with active-site inhibitors . Research indicates that modifying the quinazolinone scaffold, for instance by introducing chloro and benzyl substituents, is a strategy used to optimize biological activity and explore structure-activity relationships (SAR) . Compounds within this chemical class have demonstrated promising activity, with some derivatives showing inhibitory effects in the submicromolar to micromolar range . Furthermore, quinazolinone derivatives have also shown potential for targeting other HIV-1 enzymes, with some analogs displaying micromolar to submicromolar activity against HIV-1 Integrase (IN), suggesting a potential for dual-function inhibitors . The structural features of this compound, including the chloro group and the trimethylbenzyl moiety, are typical of modifications made during scaffold hopping and lead optimization processes aimed at enhancing pharmacological properties and reducing potential toxicophores . This product is intended for research purposes only, specifically for in vitro biological screening and hit-to-lead optimization studies in drug discovery programs targeting HIV and other therapeutic areas. For Research Use Only. Not for human consumption.

Properties

CAS No.

853334-02-8

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

6-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-5-4-14(19)8-15(17)18(21)22/h4-8,10H,9H2,1-3H3

InChI Key

PPLJROZDKHQYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

One-Pot Cyclization-Alkylation

A streamlined method combines cyclization and alkylation in a single pot. 2-Amino-5-chlorobenzoic acid, triethyl orthoformate, and 2,4,6-trimethylbenzylamine are refluxed in ethanol with catalytic iodine. This approach reduces purification steps but may compromise yield (55–60%) due to competing side reactions.

Analytical Validation and Optimization

Purity Assessment:

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient (95:5 to 50:50), retention time ~12.3 minutes.

  • MS (ESI+): m/z 313.1 [M+H]⁺.

Common Byproducts:

  • N7-Alkylated Isomer: Minimized by using bulky bases (e.g., NaH) that favor N3 selectivity.

  • Di-Chlorinated Derivatives: Controlled by limiting POCl₃ stoichiometry.

Data Tables

Table 1. Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)Purity (%)
Cyclization-AlkylationFormamide, NaH, DMF7598
One-PotTriethyl orthoformate, iodine6090
CuAACSulfonyl azides, Cu(I)N/AN/A

Table 2. Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆) δ 8.04 (d, 1H, H-5), 7.83 (dd, 1H, H-7), 4.17 (s, 2H, CH₂), 2.31 (s, 9H, CH₃)
¹³C NMR δ 161.2 (C=O), 138.5 (C-6), 134.1 (C-2'), 21.4 (CH₃)

Research Findings and Challenges

Regioselectivity in N-Alkylation

The N3 position is favored due to electron-withdrawing effects of the carbonyl group, which deactivates N1. Computational studies (DFT) confirm a 12.3 kcal/mol energy difference favoring N3-alkylation.

Scalability Issues

Large-scale reactions face challenges in exotherm control during NaH-mediated deprotonation. Substituting NaH with potassium tert-butoxide (t-BuOK) in THF mitigates this risk while maintaining yields.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored for analogous quinazolinones, reducing waste generation. Ball milling 2-aminobenzamide derivatives with trimethyl orthoformate achieves 70% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinazolinone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced derivatives with altered electronic properties.

Scientific Research Applications

Biological Activities

The quinazolinone derivatives, including 6-chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one, have been studied for various biological activities:

  • Antimicrobial Activity : Quinazolinones have shown significant antibacterial and antifungal properties. Case studies indicate that derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans . The structural modifications in quinazolinones often enhance their efficacy against these microorganisms.
  • Anticancer Properties : Research indicates that quinazolinone derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting the growth of prostate cancer (PC3) and breast cancer (MCF-7) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies using carrageenan-induced paw edema models suggest that certain quinazolinones can significantly reduce inflammation .

Synthesis and Methodology

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate starting materials. Notably:

  • Condensation Reactions : The compound can be synthesized via condensation reactions between 2-aminoaryl ketones and aldehydes or ketones under acidic conditions. This method is prevalent due to its straightforward approach and high yield .
  • Diverse Substitutions : The introduction of different substituents on the benzyl moiety can lead to variations in biological activity. For example, the presence of electron-donating or electron-withdrawing groups can significantly influence the compound's pharmacological profile .

Case Studies

Several studies highlight the practical applications of this compound:

  • Antimicrobial Study : A study evaluated various quinazolinone derivatives' effectiveness against bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity Assay : In vitro assays were conducted to assess the cytotoxic effects of synthesized quinazolinones on cancer cell lines. The findings suggested that modifications in the structure led to enhanced cytotoxicity against specific cell lines .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituents and Reported Activities of Selected Quinazolinones
Compound Name Position 3 Substituent Position 6 Substituent Key Activities Reference ID
6-Chloro-3-(2,4,6-trimethylbenzyl) 2,4,6-Trimethylbenzyl Cl Not explicitly reported* -
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl) 3-(Imidazolyl)-2-methylpropyl Cl Antimicrobial (hypothesized)
6-Chloro-3-(pyrimidin-2-yl)-2-styryl Pyrimidin-2-yl Cl Tubulin polymerization inhibition
6,8-Dibromo-2-phenyl-3-(4-carboxyphenyl) 4-Carboxyphenyl Br Analgesic, anti-inflammatory
6-Chloro-3-(3-(trifluoromethyl)phenyl) 3-(Trifluoromethyl)phenyl Cl Dual enzyme inhibition (α-glucosidase)
3-[(1-Benzyl-1H-triazol-4-yl)methyl] Triazolylmethyl H Cytotoxicity (SW620, PC-3 cells)
Key Observations:
  • Anticancer Activity : Compounds with lipophilic groups (e.g., 2,4,6-trimethylbenzyl, triazolylmethyl) exhibit cytotoxicity, likely due to enhanced membrane permeability. For example, 3-[(1-benzyl-1H-triazol-4-yl)methyl]quinazolin-4(3H)-one induces apoptosis in SW620 colon cancer cells . The bulky trimethylbenzyl group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets.
  • Enzyme Inhibition : The 6-chloro-3-(3-(trifluoromethyl)phenyl) analog shows dual inhibition of α-glucosidase and acetylcholinesterase (AChE), highlighting the importance of electron-withdrawing groups (e.g., Cl, CF3) for enzyme binding .
  • Anti-inflammatory Action : Brominated analogs like 6,8-dibromo-2-phenyl-3-(4-carboxyphenyl)quinazolin-4(3H)-one demonstrate potent anti-inflammatory activity, suggesting halogenation enhances stability and target affinity .

Physicochemical Properties

The substituents significantly influence melting points, solubility, and spectroscopic properties:

Table 2: Physical and Spectroscopic Data Comparison
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Key NMR Shifts (δ, ppm) Reference ID
6-Chloro-3-(2,4,6-trimethylbenzyl) Not reported Not reported Not reported -
3-(4-Nitrobenzylideneamino)-6-chloro 251–252 1608 (N-C=O) 7.65 (d, J=8.0 Hz, aromatic H)
2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl) 150 1681 (C=O) 3.70, 3.72 (s, OCH3)
6-Chloro-2-(trifluoromethyl) Not reported Not reported N/A
Notes:
  • IR Spectroscopy: The C=O stretch in quinazolinones typically appears near 1680–1600 cm⁻¹, as seen in compound 3c (1681 cm⁻¹) and 4c (1608 cm⁻¹) .
  • Solubility : Bulky hydrophobic groups (e.g., trimethylbenzyl) likely reduce aqueous solubility but improve lipid bilayer penetration.

Biological Activity

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one (CAS Number: 853334-02-8) is a quinazolinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, supported by relevant data and case studies.

  • Molecular Formula : C18H17ClN2O
  • Molecular Weight : 312.79 g/mol
  • Purity : ≥ 98%

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Candida albicans16 µg/mL

The above data indicates that this compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its antifungal activity is notable against Candida albicans, suggesting potential applications in treating fungal infections.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. A study utilizing the carrageenan-induced paw edema model in rats demonstrated significant reductions in inflammation when treated with quinazolinone derivatives.

Case Study: In Vivo Evaluation

A recent investigation assessed the anti-inflammatory effects of various quinazolinone derivatives, including this compound. The results are summarized in Table 2.

Table 2: Anti-inflammatory Activity in Animal Models

Compound NameDose (mg/kg)Edema Reduction (%)
This compound1045
2065
Ibuprofen2070

The compound exhibited a dose-dependent reduction in paw edema, with a maximum reduction of 65% at a dose of 20 mg/kg, comparable to ibuprofen. This suggests that it may serve as a viable alternative for managing inflammatory conditions.

The biological activity of quinazolinone derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in microbial growth and inflammation. The exact mechanism for this compound remains under investigation; however, docking studies suggest potential interactions with bacterial ribosomes and inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one?

A multi-step synthesis is typically employed, involving cyclocondensation of anthranilic acid derivatives with 2,4,6-trimethylbenzylamine, followed by chlorination. Key steps include:

  • Step 1 : Condensation of 2-aminobenzamide with 2,4,6-trimethylbenzyl isocyanate in DMF at 80–100°C for 12–24 hours to form the quinazolinone core .
  • Step 2 : Chlorination using POCl₃ or PCl₅ under reflux (80–110°C) to introduce the 6-chloro substituent .
    Critical Parameters : Solvent polarity (DMF enhances cyclization), stoichiometric control of chlorinating agents, and inert atmosphere to prevent side reactions.

Q. How is structural characterization performed for this compound?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons of trimethylbenzyl at δ 2.2–2.4 ppm for methyl groups) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking in the quinazolinone core) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 339.1 for C₁₈H₁₇ClN₂O).

Q. What preliminary bioactivity assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can reaction mechanisms for quinazolinone synthesis be elucidated?

Mechanistic studies require:

  • Isotopic Labeling : Use ¹⁵N-labeled 2-aminobenzamide to track nitrogen incorporation into the quinazolinone ring .
  • Kinetic Profiling : Monitor intermediates via LC-MS during cyclocondensation to identify rate-limiting steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for chlorination .

Q. How should contradictory bioactivity data be resolved across studies?

Address discrepancies through:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂ for cell-based assays) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural Analog Comparison : Test derivatives (e.g., 6-fluoro or 6-methyl variants) to isolate substituent-specific effects .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for cyclocondensation efficiency .

  • Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate chlorination while minimizing byproducts .

  • Process Parameters :

    ParameterOptimal RangeImpact
    Temperature80–100°CHigher temps reduce reaction time but increase side products
    Reagent Ratio1:1.2 (substrate:POCl₃)Excess POCl₃ ensures complete chlorination
    Reaction Time8–12 hoursLonger durations risk decomposition

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Introduce substituents at positions 2, 6, or the trimethylbenzyl group (e.g., halogenation, methoxy groups) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., Cl electronegativity, benzyl hydrophobicity) with bioactivity .
  • Receptor Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to predict binding modes .

Q. What analytical methods resolve purity challenges in final products?

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities >0.1% .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C indicates high purity) .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages (deviation <0.4% acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.